Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate
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Overview
Description
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is an organoboron compound with the molecular formula C₁₁H₂₁BO₄. It is a boronic ester derivative, which is often used in organic synthesis and various chemical reactions due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate typically involves the reaction of boronic acid derivatives with 5,5-dimethyl-1,3,2-dioxaborinane. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in reactions like the Suzuki-Miyaura cross-coupling, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions, particularly in cross-coupling reactions, makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C11H21BO4 |
---|---|
Molecular Weight |
228.10 g/mol |
IUPAC Name |
ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate |
InChI |
InChI=1S/C11H21BO4/c1-4-14-10(13)6-5-7-12-15-8-11(2,3)9-16-12/h4-9H2,1-3H3 |
InChI Key |
BIKWBJUVXQXKJE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)CCCC(=O)OCC |
Origin of Product |
United States |
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